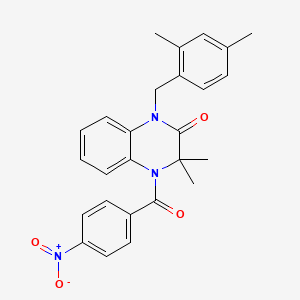![molecular formula C20H27NO6 B6140525 ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate](/img/structure/B6140525.png)
ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate has not been fully elucidated. However, it has been proposed that this compound may act by inhibiting the activity of specific enzymes or receptors involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in various in vitro and in vivo models. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing significant harm to the cells or animals being studied. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate. One area of research is the development of new derivatives of this compound with improved properties, such as increased solubility or potency. Another area of research is the investigation of the mechanism of action of this compound to better understand its effects on inflammation, pain, and tumor growth. Additionally, this compound could be studied for its potential applications in other fields, such as material science or agriculture.
Méthodes De Synthèse
The synthesis of Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate has been achieved using different methods. One of the most commonly used methods involves the reaction of 1-cyclohexyl-3-(2-(1,3-benzodioxol-5-yloxy)propanoylamino)urea with ethyl chloroacetate in the presence of a base. Another method involves the reaction of cyclohexylamine with 2-(1,3-benzodioxol-5-yloxy)propanoic acid to form the intermediate, which is then reacted with ethyl chloroacetate in the presence of a base to obtain the final product.
Applications De Recherche Scientifique
Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, analgesic, and antitumor agent. In drug discovery, Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate has been used as a lead compound for the development of new drugs. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials with specific properties.
Propriétés
IUPAC Name |
ethyl 2-[1-[2-(1,3-benzodioxol-5-yloxy)propanoylamino]cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6/c1-3-24-18(22)12-20(9-5-4-6-10-20)21-19(23)14(2)27-15-7-8-16-17(11-15)26-13-25-16/h7-8,11,14H,3-6,9-10,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJQHQZWGKIZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)NC(=O)C(C)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B6140472.png)
![7-(2-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6140474.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6140480.png)
![5-bromo-2-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B6140484.png)
![2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B6140489.png)
![1-{4-[(3-{[4-(1-hydroxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6140494.png)
![1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol](/img/structure/B6140501.png)

![1-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6140516.png)
![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6140545.png)